Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate
Overview
Description
Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an amino acid derivative, which is further substituted with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate can be compared with other similar compounds, such as:
- Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate
- Ethyl 2-{[(4-bromophenyl)methyl]amino}acetate
- Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
These compounds share a similar structure but differ in the substituent on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, biological activity, and overall properties. This compound is unique due to the presence of the chlorine atom, which can impart specific electronic and steric effects, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylamino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGTJKHPGIRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254217 | |
Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-92-6 | |
Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6436-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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